molecular formula C16H18N2O2 B7885849 Methyl 8-methyl-2-pyrrolidin-1-ylquinoline-4-carboxylate

Methyl 8-methyl-2-pyrrolidin-1-ylquinoline-4-carboxylate

Cat. No.: B7885849
M. Wt: 270.33 g/mol
InChI Key: VWURASZADLTJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methyl-2-pyrrolidin-1-ylquinoline-4-carboxylate is a quinoline derivative with a pyrrolidine ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 8-methyl-2-pyrrolidin-1-ylquinoline-4-carboxylate, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the use of activated alkynes and aromatic amines under specific catalytic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-2-pyrrolidin-1-ylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various hydrogenated derivatives .

Mechanism of Action

The mechanism of action of Methyl 8-methyl-2-pyrrolidin-1-ylquinoline-4-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and quinoline nucleus allow it to bind to various enzymes and receptors, influencing biological pathways . This binding can lead to the inhibition or activation of specific biochemical processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methyl-2-pyrrolidin-1-ylquinoline-4-carboxylate is unique due to the presence of both the pyrrolidine ring and the quinoline nucleus.

Properties

IUPAC Name

methyl 8-methyl-2-pyrrolidin-1-ylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-5-7-12-13(16(19)20-2)10-14(17-15(11)12)18-8-3-4-9-18/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURASZADLTJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.